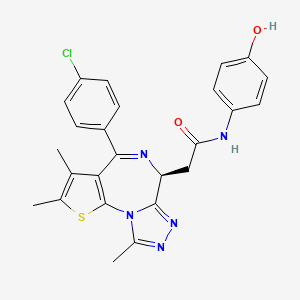

(R)-Birabresib

Descripción

Birabresib is under investigation in clinical trial NCT02698176 (A Dose Exploration Study With MK-8628 in Participants With Selected Advanced Solid Tumors (MK-8628-006)).

Birabresib is a synthetic, small molecule inhibitor of the BET (Bromodomain and Extra-Terminal) family of bromodomain-containing proteins 2, 3 and 4 with potential antineoplastic activity. Upon administration, birabresib binds to the acetylated lysine recognition motifs on the bromodomain of BET proteins, thereby preventing the interaction between the BET proteins and acetylated histone peptides. This disrupts chromatin remodeling and gene expression. Prevention of the expression of certain growth-promoting genes, including c-Myc-dependent target genes, may lead to an inhibition of tumor cell growth. Characterized by a tandem repeat of bromodomain at the N-terminus, the BET proteins BRD2, BRD3, BRD4 are transcriptional regulators that play an important role in cellular growth.

BIRABRESIB is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 7 investigational indications.

Structure

3D Structure

Propiedades

IUPAC Name |

2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]-N-(4-hydroxyphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22ClN5O2S/c1-13-14(2)34-25-22(13)23(16-4-6-17(26)7-5-16)28-20(24-30-29-15(3)31(24)25)12-21(33)27-18-8-10-19(32)11-9-18/h4-11,20,32H,12H2,1-3H3,(H,27,33)/t20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNMUEVRJHCWKTO-FQEVSTJZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC2=C1C(=NC(C3=NN=C(N32)C)CC(=O)NC4=CC=C(C=C4)O)C5=CC=C(C=C5)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(SC2=C1C(=N[C@H](C3=NN=C(N32)C)CC(=O)NC4=CC=C(C=C4)O)C5=CC=C(C=C5)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22ClN5O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701103937 | |

| Record name | Birabresib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701103937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

492.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

202590-98-5 | |

| Record name | (6S)-4-(4-Chlorophenyl)-N-(4-hydroxyphenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepine-6-acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=202590-98-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Birabresib [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0202590985 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Birabresib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15189 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Birabresib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701103937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BIRABRESIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X40LKS49S3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

(R)-Birabresib: A Technical Guide on its Mechanism of Action in Leukemia

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-Birabresib (also known as MK-8628 or OTX015) is a potent, orally bioavailable small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, specifically targeting BRD2, BRD3, and BRD4.[1][2] In the context of leukemia, particularly Acute Myeloid Leukemia (AML), this compound disrupts key transcriptional programs essential for cancer cell proliferation, survival, and self-renewal. This technical guide provides an in-depth overview of the mechanism of action of this compound in leukemia, supported by quantitative data, detailed experimental protocols, and visual diagrams of the core signaling pathways and experimental workflows.

Core Mechanism of Action: BET Inhibition

This compound functions by competitively binding to the acetyl-lysine recognition pockets within the bromodomains of BET proteins.[3] This binding prevents the association of BET proteins with acetylated histones at gene promoters and super-enhancers, thereby displacing them from chromatin.[4] The primary consequence of this action is the disruption of the transcriptional machinery required for the expression of key oncogenes.[5]

The BET protein BRD4 is a critical epigenetic reader that recruits the Positive Transcription Elongation Factor b (P-TEFb) complex to chromatin.[5] P-TEFb, in turn, phosphorylates RNA Polymerase II, leading to transcriptional elongation and the expression of target genes. By displacing BRD4, this compound effectively inhibits this process, leading to a global downregulation of genes crucial for leukemogenesis.[5]

Downstream Signaling Pathways

The anti-leukemic effects of this compound are primarily mediated through the downregulation of key oncogenic signaling pathways.

MYC Suppression

A principal target of BET inhibition is the MYC proto-oncogene, a master regulator of cell proliferation, growth, and metabolism.[3] In many leukemias, MYC expression is driven by super-enhancers that are heavily decorated with acetylated histones and bound by BRD4. This compound treatment leads to the eviction of BRD4 from these super-enhancers, resulting in a rapid and profound suppression of MYC transcription.[6] This downregulation of MYC is a central event in the anti-proliferative effects of this compound.

BCL2 Family Modulation and Apoptosis Induction

This compound also modulates the expression of B-cell lymphoma 2 (BCL2) family members, which are key regulators of apoptosis.[5] Specifically, it downregulates the expression of the anti-apoptotic protein BCL2.[5] This, in concert with the potential upregulation of pro-apoptotic proteins, shifts the cellular balance towards apoptosis, leading to programmed cell death in leukemia cells.

dot

Caption: Signaling pathway of this compound in leukemia cells.

Quantitative Data

The efficacy of this compound has been quantified in numerous leukemia cell lines. The following tables summarize key in vitro data.

Table 1: In Vitro Activity of this compound in Leukemia Cell Lines

| Cell Line | Leukemia Subtype | IC50 / GI50 (nM) | Reference(s) |

| Various | - | 92 - 112 | [5] |

| Various Cancer | - | 60 - 200 | [3] |

| Leukemia Cell | Acute Myeloid Leukemia | 92 | [5] |

| SET2 | Acute Myeloid Leukemia | <500 | |

| HEL92.1.7 | Acute Myeloid Leukemia | <500 | |

| HL60 | Acute Promyelocytic Leukemia | <500 | |

| U937 | Histiocytic Lymphoma | <500 | |

| CCRF-CEM | T-cell Acute Lymphoblastic Leukemia | >6000 | |

| MOLT-3 | T-cell Acute Lymphoblastic Leukemia | >6000 | |

| K562 | Chronic Myeloid Leukemia | >6000 |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Materials:

-

This compound

-

Leukemia cell line of interest

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

96-well microplate

-

Microplate reader

-

-

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

-

Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

-

Prepare serial dilutions of this compound in complete medium.

-

Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control (e.g., DMSO) to the respective wells.

-

Incubate for 48-72 hours.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

-

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Materials:

-

This compound

-

Leukemia cell line of interest

-

Complete cell culture medium

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

-

-

Protocol:

-

Seed cells and treat with this compound or vehicle control for the desired time period (e.g., 24, 48, 72 hours).

-

Harvest cells by centrifugation and wash twice with ice-cold PBS.

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour.

-

Viable cells: Annexin V-negative and PI-negative

-

Early apoptotic cells: Annexin V-positive and PI-negative

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

-

-

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)

This protocol is for assessing the genome-wide occupancy of BRD4 and the effect of this compound on its chromatin binding.

-

Materials:

-

This compound

-

Leukemia cell line of interest

-

Formaldehyde (37%)

-

Glycine

-

Lysis buffer

-

Sonication buffer

-

ChIP dilution buffer

-

Anti-BRD4 antibody

-

Protein A/G magnetic beads

-

Wash buffers (low salt, high salt, LiCl)

-

Elution buffer

-

Proteinase K

-

RNase A

-

DNA purification kit

-

Next-generation sequencing platform

-

-

Protocol:

-

Culture cells to ~80-90% confluency.

-

Treat cells with this compound or vehicle control for the desired time.

-

Cross-link proteins to DNA by adding formaldehyde to a final concentration of 1% and incubating for 10 minutes at room temperature.

-

Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM.

-

Lyse the cells and shear the chromatin to an average fragment size of 200-500 bp using sonication.

-

Incubate the sheared chromatin with an anti-BRD4 antibody overnight at 4°C.

-

Add Protein A/G beads to capture the antibody-protein-DNA complexes.

-

Wash the beads to remove non-specific binding.

-

Elute the chromatin from the beads.

-

Reverse the cross-links by incubating at 65°C overnight.

-

Treat with RNase A and Proteinase K to remove RNA and protein.

-

Purify the DNA.

-

Prepare the DNA library for next-generation sequencing and perform sequencing.

-

Analyze the sequencing data to identify BRD4 binding sites and assess changes upon this compound treatment.

-

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for investigating the effects of this compound on leukemia cells.

dot

References

- 1. JCI Insight - BET inhibition reforms the immune microenvironment and alleviates T cell dysfunction in chronic lymphocytic leukemia [insight.jci.org]

- 2. Phase Ib Trial With Birabresib, a Small-Molecule Inhibitor of Bromodomain and Extraterminal Proteins, in Patients With Selected Advanced Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Birabresib - Wikipedia [en.wikipedia.org]

- 4. Inhibition of BET recruitment to chromatin as an effective treatment for MLL-fusion leukaemia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. BET inhibitors in the treatment of hematologic malignancies: current insights and future prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

The Epigenetic Silencer: A Technical Guide to the Downstream Signaling of (R)-Birabresib

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Birabresib, also known as OTX-015 or MK-8628, is a potent, orally bioavailable small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, specifically targeting BRD2, BRD3, and BRD4.[1][2][3][4][5] These proteins are crucial epigenetic readers that recognize acetylated lysine residues on histones, playing a pivotal role in the regulation of gene transcription.[6] By competitively binding to the acetyl-lysine binding pockets of BET proteins, this compound disrupts their ability to recruit transcriptional machinery, leading to the downregulation of key oncogenes and cell cycle regulators.[1][6] This technical guide provides an in-depth overview of the downstream signaling pathways affected by this compound, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Mechanism of Action

The primary mechanism of action of this compound involves the competitive inhibition of the bromodomains of BET proteins. This prevents the tethering of these proteins to acetylated histones at enhancers and promoters of target genes, thereby impeding the recruitment of the positive transcription elongation factor b (P-TEFb) complex and subsequent transcriptional elongation. The result is a highly specific downregulation of genes critical for cancer cell proliferation and survival.

Quantitative Analysis of this compound Activity

The inhibitory activity of this compound has been quantified across various cancer cell lines, demonstrating its broad anti-proliferative effects.

Table 1: In Vitro Inhibitory Activity of this compound

| Assay Type | Target | Value | Cell Lines/Conditions | Reference |

| EC50 | BRD2, BRD3, BRD4 | 10-19 nM | Cell-free assays | [4] |

| IC50 | BRD2, BRD3, BRD4 binding to AcH4 | 92-112 nM | Cell-free assays | [4][5][6] |

| GI50 | Cell Growth Inhibition | 60-200 nM | Variety of human cancer cell lines | [4] |

| IC50 | Cell Growth Inhibition | Submicromolar | 6 of 9 AML and all 4 ALL cell lines tested | [6] |

Downstream Signaling Pathways Affected by this compound

The c-MYC Oncogene Pathway

One of the most well-documented downstream effects of this compound is the profound suppression of the c-MYC oncogene. c-MYC is a master transcriptional regulator that drives cell proliferation, growth, and metabolism, and its overexpression is a hallmark of many cancers.

-

This compound leads to a rapid and significant downregulation of both c-MYC mRNA and protein levels in sensitive cancer cell lines.[4][5][6] This is a direct consequence of inhibiting BRD4, which is essential for the transcriptional elongation of the c-MYC gene.

-

Downregulation of c-MYC contributes to the induction of cell cycle arrest and apoptosis.

References

- 1. Phase Ib Trial With Birabresib, a Small-Molecule Inhibitor of Bromodomain and Extraterminal Proteins, in Patients With Selected Advanced Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Birabresib (OTX015, MK-8628) | BET bromodomain inhibitor | Probechem Biochemicals [probechem.com]

- 4. selleckchem.com [selleckchem.com]

- 5. OTX 015 | Bromodomains | Tocris Bioscience [tocris.com]

- 6. BET inhibitor OTX015 targets BRD2 and BRD4 and decreases c-MYC in acute leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

(R)-Birabresib: An In-Depth Technical Guide to On-Target Effects and the Pursuit of Off-Target Liabilities in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Birabresib (also known as OTX015 or MK-8628) is a potent and selective small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, specifically targeting BRD2, BRD3, and BRD4.[1][2] These proteins are epigenetic "readers" that play a crucial role in the regulation of gene transcription. By binding to acetylated lysine residues on histones, BET proteins recruit transcriptional machinery to specific gene loci, including those of key oncogenes.[2] The therapeutic strategy behind this compound is to disrupt this interaction, leading to the downregulation of cancer-promoting genes like MYC.[2] While the on-target effects of this compound are well-documented and form the basis of its clinical investigation in various hematological malignancies and solid tumors, a comprehensive understanding of its off-target profile is critical for predicting potential toxicities and identifying opportunities for rational combination therapies.[2][3]

This technical guide provides a detailed overview of the known on-target effects of this compound, summarizes the current understanding of potential off-target liabilities for the broader class of BET inhibitors, and outlines the state-of-the-art methodologies used to identify and characterize such off-target interactions.

On-Target Effects of this compound

The primary mechanism of action of this compound is its competitive binding to the acetyl-lysine binding pockets of BET proteins.[2] This targeted inhibition has been quantified in various assays, demonstrating high affinity for its intended targets.

| Target | Assay Type | Metric | Value (nM) | Reference |

| BRD2 | TR-FRET | EC50 | 10 - 19 | [4] |

| BRD3 | TR-FRET | EC50 | 10 - 19 | [4] |

| BRD4 | TR-FRET | EC50 | 10 - 19 | [4] |

| BRD2/3/4 binding to AcH4 | Inhibition Assay | IC50 | 92 - 112 | [4] |

Table 1: In Vitro On-Target Activity of this compound

The functional consequence of this on-target engagement is the disruption of transcriptional programs essential for cancer cell proliferation and survival. Gene expression profiling studies in cancer cell lines treated with this compound have revealed significant downregulation of genes regulated by super-enhancers, which are heavily decorated with BET proteins.[5] This leads to cell cycle arrest and the induction of apoptosis.[3]

On-Target Signaling Pathway

The intended signaling cascade affected by this compound is well-elucidated. By displacing BRD4 from chromatin, particularly at super-enhancer regions, the transcription of key oncogenic drivers is suppressed.

Off-Target Effects: A Class-Wide Perspective

While specific, quantitative off-target data for this compound is not extensively available in the public domain, the broader class of BET inhibitors has been subject to selectivity profiling. These studies have revealed that while many BET inhibitors are highly selective, off-target interactions can occur, potentially contributing to both therapeutic efficacy and toxicity.[1] It is a common observation in drug development that even highly selective compounds can interact with unintended targets, particularly at higher concentrations.[1] For some kinase inhibitors, for instance, unintended inhibition of BET bromodomains has been identified as an off-target effect.[1] This highlights the importance of comprehensive profiling to understand the full spectrum of a drug's activity.

Potential off-target effects of BET inhibitors could involve interactions with non-BET bromodomain-containing proteins or other unrelated protein classes.[6] Such interactions could modulate signaling pathways distinct from the intended on-target pathway, leading to unforeseen biological consequences.

References

- 1. Targeting Cancer Cells with BET Bromodomain Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Birabresib - Wikipedia [en.wikipedia.org]

- 3. OTX015 (MK-8628), a novel BET inhibitor, exhibits antitumor activity in non-small cell and small cell lung cancer models harboring different oncogenic mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. aacrjournals.org [aacrjournals.org]

- 6. A Minireview on BET Inhibitors: Beyond Bromodomain Targeting - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Synthesis and Purification of (R)-Birabresib

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical synthesis and purification of (R)-Birabresib, the less active enantiomer of the potent BET bromodomain inhibitor, Birabresib (OTX015/MK-8628). The synthesis of the racemic compound is detailed, followed by a robust method for the chiral separation of the (R) and (S) enantiomers. This document is intended to serve as a practical resource for researchers and professionals engaged in the development and synthesis of epigenetic modulators. All quantitative data is summarized in structured tables, and experimental workflows are visualized using process diagrams.

Introduction

Birabresib is a small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, and BRD4), which are critical regulators of gene transcription. The active enantiomer, (S)-Birabresib, has shown therapeutic potential in various cancers by competitively binding to the acetyl-lysine recognition pockets of BET bromodomains, thereby disrupting downstream signaling pathways, including the c-MYC oncogene. The IUPAC name for the active enantiomer is (6S)-4-(4-chlorophenyl)-N-(4-hydroxyphenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1][2][3]triazolo[4,3-a][1][3]diazepine-6-acetamide. The (R)-enantiomer is a crucial tool for in-vitro and in-vivo studies to delineate the specific effects of the active (S)-enantiomer and to understand the stereoselectivity of the biological target. This guide details the necessary chemical processes to obtain high-purity this compound.

Synthesis of Racemic Birabresib

The synthesis of racemic Birabresib involves a multi-step process culminating in the formation of the thieno[3,2-f][1][2][3]triazolo[4,3-a][1][3]diazepine core, followed by amide coupling. The general synthetic scheme is outlined below.

Synthesis Workflow

Caption: Synthetic workflow for Racemic Birabresib.

Experimental Protocols

Step 1: Synthesis of the Thieno[3,2-f][1][2][3]triazolo[4,3-a][1][3]diazepine Core

The synthesis of the core heterocyclic system is a complex process that starts from commercially available thiophene derivatives. A detailed procedure is often proprietary and found in patent literature, such as WO2011054846A1. The key steps generally involve the construction of the diazepine ring onto the thiophene, followed by the annulation of the triazole ring.

Step 2: Synthesis of (4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1][2][3]triazolo[4,3-a][1][3]diazepin-6-yl)acetic acid (Intermediate 4)

This intermediate is prepared by the hydrolysis of the corresponding ester, which is an intermediate from the core synthesis.

-

Reaction: The ester precursor is dissolved in a mixture of ethanol and water.

-

Reagent: Lithium hydroxide (or another suitable base) is added.

-

Conditions: The mixture is stirred at room temperature until the reaction is complete (monitored by TLC or LC-MS).

-

Work-up: The reaction mixture is acidified, and the product is extracted with an organic solvent.

-

Purification: The crude product is purified by crystallization or column chromatography.

Step 3: Amide Coupling to form Racemic Birabresib

-

Reaction: (4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1][2][3]triazolo[4,3-a][1][3]diazepin-6-yl)acetic acid is coupled with 4-aminophenol.

-

Coupling Agents: A standard peptide coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC/HOBt (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride/Hydroxybenzotriazole) is used.

-

Base: A non-nucleophilic base like diisopropylethylamine (DIPEA) is added.

-

Solvent: A polar aprotic solvent such as dimethylformamide (DMF) or dichloromethane (DCM) is used.

-

Conditions: The reaction is typically stirred at room temperature for several hours.

-

Work-up: The reaction mixture is diluted with water and the product is extracted with an organic solvent. The organic layer is washed with brine and dried.

-

Purification: The crude racemic Birabresib is purified by silica gel column chromatography.

Quantitative Data for Racemic Synthesis

| Step | Reactants | Reagents | Solvent | Yield (%) | Purity (%) |

| Core Synthesis | Thiophene derivatives | Various | Various | Not specified | >95 |

| Hydrolysis | Ester Precursor | LiOH | Ethanol/Water | ~90 | >98 |

| Amide Coupling | Intermediate 4, 4-Aminophenol | HATU, DIPEA | DMF | 75-85 | >99 (racemic) |

Purification of this compound by Chiral HPLC

Due to the potential for racemization during the synthesis, chiral High-Performance Liquid Chromatography (HPLC) is the preferred method for separating the (R) and (S) enantiomers of Birabresib.

Chiral HPLC Workflow

References

Stereospecific Activity of Birabresib Enantiomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Birabresib (also known as OTX015 or MK-8628) is a potent, orally bioavailable small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, specifically targeting BRD2, BRD3, and BRD4.[1][2][3] These proteins are key epigenetic readers that play a crucial role in the transcriptional regulation of oncogenes, most notably c-MYC.[4][5] Birabresib exists as a racemic mixture, with preclinical studies indicating that the therapeutic activity resides primarily in the (-)-enantiomer.[6][7] This technical guide provides a comprehensive overview of the stereospecific activity of Birabresib enantiomers, detailing their mechanism of action, differential biological activities, and the experimental protocols utilized for their characterization.

Introduction

The BET family of proteins (BRD2, BRD3, BRD4, and the testis-specific BRDT) are characterized by the presence of two tandem bromodomains (BD1 and BD2) that recognize and bind to acetylated lysine residues on histone tails.[8] This interaction is critical for the recruitment of transcriptional machinery to specific gene promoters and enhancers, thereby activating gene expression. In many cancers, aberrant BET protein function leads to the overexpression of oncogenes like c-MYC, driving cellular proliferation and survival.[4][5]

Birabresib competitively binds to the acetyl-lysine binding pockets of BET bromodomains, disrupting their interaction with chromatin and leading to the downregulation of target gene expression.[1][5] As a chiral molecule, Birabresib is composed of two enantiomers, (+)-Birabresib and (-)-Birabresib. It has been established that the (-)-enantiomer is the biologically active component of the racemic mixture.[6][7]

Mechanism of Action: BET Inhibition and c-MYC Downregulation

The primary mechanism of action for Birabresib involves the competitive inhibition of the BET family of proteins. By occupying the acetyl-lysine binding pockets of BRD2, BRD3, and BRD4, Birabresib prevents their association with acetylated histones at gene promoters and super-enhancers.[1][5] This displacement of BET proteins from chromatin leads to a reduction in the recruitment of the positive transcription elongation factor b (P-TEFb) and subsequent suppression of transcriptional elongation.

A key downstream target of BET inhibition by Birabresib is the c-MYC oncogene.[4][5] The c-MYC promoter is regulated by a super-enhancer region that is heavily dependent on BRD4 activity. By inhibiting BRD4, Birabresib effectively silences c-MYC transcription, leading to cell cycle arrest, senescence, and apoptosis in c-MYC-dependent cancer cells.[9]

Figure 1: Simplified signaling pathway of BET inhibition by (-)-Birabresib leading to c-MYC downregulation.

Quantitative Analysis of Birabresib Activity

Table 1: In Vitro Binding Affinity of Racemic Birabresib

| Target | Assay Type | Parameter | Value (nM) |

| BRD2 | TR-FRET | IC50 | 92 - 112[2][3] |

| BRD3 | TR-FRET | IC50 | 92 - 112[2][3] |

| BRD4 | TR-FRET | IC50 | 92 - 112[2][3] |

| BRD2, BRD3, BRD4 | Cell-free assay | EC50 | 10 - 19[2] |

Table 2: Cellular Activity of Racemic Birabresib

| Cell Line Type | Parameter | Value (nM) |

| Hematologic Malignancies | GI50 | 60 - 200[1] |

| Mature B-cell Lymphoid Tumors | IC50 (median) | 240[9] |

| Glioblastoma | GI50 | ~200[10] |

| Non-small Cell Lung Cancer (sensitive lines) | GI50 | 110 - 940[11] |

| Small Cell Lung Cancer (sensitive line) | GI50 | 120[11] |

Experimental Protocols

This section details the key experimental methodologies used to characterize the stereospecific activity of Birabresib enantiomers.

Chiral Separation of Birabresib Enantiomers

The separation of (+)- and (-)-Birabresib is achieved using chiral High-Performance Liquid Chromatography (HPLC).

Figure 2: Workflow for the chiral separation of Birabresib enantiomers by HPLC.

-

Instrumentation: A standard HPLC system equipped with a UV detector or a mass spectrometer.

-

Chiral Stationary Phase: A Chiralpak-IA column is commonly used.

-

Mobile Phase: An isocratic mobile phase, for example, a mixture of acetonitrile and a buffer such as aqueous ammonia.

-

Detection: The separated enantiomers are detected by their UV absorbance or mass-to-charge ratio, allowing for their quantification.

In Vitro Binding Affinity Assay (TR-FRET)

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are employed to determine the binding affinity of Birabresib to BET bromodomains.

Figure 3: Experimental workflow for the TR-FRET based BET binding assay.

-

Principle: This assay measures the proximity of a donor fluorophore (Europium) and an acceptor fluorophore (XL665). When the BET protein binds to the biotinylated histone peptide, the donor and acceptor are brought into close proximity, resulting in a FRET signal.

-

Procedure:

-

A constant concentration of the BET protein, biotinylated histone peptide, Europium-labeled antibody (binds to the BET protein), and Streptavidin-XL665 (binds to biotin) are incubated together.

-

Increasing concentrations of the Birabresib enantiomer are added to the mixture.

-

Birabresib competes with the histone peptide for binding to the BET protein, disrupting the FRET pair.

-

The decrease in the FRET signal is measured, and the IC50 value is calculated, representing the concentration of the inhibitor required to displace 50% of the bound ligand.[1][2]

-

Cellular Proliferation Assay

The effect of Birabresib enantiomers on the proliferation of cancer cell lines is assessed using assays such as the MTT or WST-8 assay.

-

Procedure:

-

Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are then treated with a range of concentrations of the Birabresib enantiomers for a specified period (e.g., 72 hours).

-

A reagent such as MTT or WST-8 is added to the wells. Viable cells with active metabolism convert the reagent into a colored formazan product.

-

The absorbance of the formazan product is measured using a microplate reader.

-

The GI50 (concentration for 50% growth inhibition) or IC50 (concentration for 50% inhibition) is calculated by plotting the absorbance against the drug concentration.[1][9]

-

In Vivo Pharmacokinetic Studies

The pharmacokinetic properties of the Birabresib enantiomers are evaluated in animal models, typically mice, using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

-

Procedure:

-

The Birabresib enantiomer is administered to the animals (e.g., orally or intravenously).

-

Blood samples are collected at various time points post-administration.

-

Plasma is separated from the blood samples.

-

The concentration of the Birabresib enantiomer in the plasma is quantified using a validated LC-MS/MS method. This involves protein precipitation, chromatographic separation (often with a chiral column to ensure enantiomeric specificity), and detection by mass spectrometry.

-

Pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life are determined from the concentration-time data.

-

Conclusion

The therapeutic potential of Birabresib as a BET inhibitor is attributed to its (-)-enantiomer. This stereospecificity underscores the importance of chiral separation and the individual evaluation of enantiomers in drug development. While the racemic mixture of Birabresib has demonstrated potent anti-cancer activity in a range of preclinical models, a more detailed quantitative comparison of the binding affinities and cellular activities of the individual (+)- and (-)-enantiomers would provide a more complete understanding of its structure-activity relationship. The experimental protocols outlined in this guide provide a robust framework for the continued investigation and characterization of Birabresib and other chiral BET inhibitors.

References

- 1. Birabresib | Epigenetic Reader Domain | TargetMol [targetmol.com]

- 2. selleckchem.com [selleckchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. RECENT PROGRESS AND STRUCTURAL ANALYSES OF DOMAIN-SELECTIVE BET INHIBITORS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Facebook [cancer.gov]

- 6. bio-conferences.org [bio-conferences.org]

- 7. researchgate.net [researchgate.net]

- 8. Discovery of potent BET bromodomain 1 stereoselective inhibitors using DNA-encoded chemical library selections - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The BET Bromodomain Inhibitor OTX015 Affects Pathogenetic Pathways in Preclinical B-cell Tumor Models and Synergizes with Targeted Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. OTX015 (MK-8628), a novel BET inhibitor, displays in vitro and in vivo antitumor effects alone and in combination with conventional therapies in glioblastoma models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

The Role of (R)-Birabresib in the Transcriptional Regulation of c-MYC: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(R)-Birabresib, the active enantiomer of the clinical-stage compound Birabresib (formerly OTX015/MK-8628), is a potent small-molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, and BRD4).[1][2][3] These proteins are critical epigenetic readers that play a pivotal role in the transcriptional regulation of key oncogenes, most notably the c-MYC proto-oncogene.[4][5] Dysregulation of c-MYC is a hallmark of a vast array of human cancers, making it a prime therapeutic target. This technical guide provides an in-depth overview of the mechanism of action of this compound, focusing on its role in modulating c-MYC transcription, and presents key quantitative data and experimental protocols for researchers in the field.

Introduction: The c-MYC Oncogene and the BET Family of Proteins

The c-MYC gene encodes a transcription factor that is a master regulator of cellular proliferation, growth, and metabolism.[6] Its expression is tightly controlled in normal cells; however, in many cancers, its expression is constitutively elevated due to genetic alterations such as gene amplification or chromosomal translocations.[7]

The BET family of proteins, particularly BRD4, are essential for the transcriptional activation of c-MYC.[4][8] BRD4 binds to acetylated lysine residues on histone tails at enhancer and promoter regions of genes, including the c-MYC locus.[9][10] This binding serves as a scaffold to recruit the Positive Transcription Elongation Factor b (P-TEFb) complex, which in turn phosphorylates RNA Polymerase II, leading to transcriptional elongation and robust expression of c-MYC.[11]

Mechanism of Action of this compound

This compound exerts its anti-cancer effects by competitively binding to the acetyl-lysine binding pockets (bromodomains) of BET proteins.[3] This competitive inhibition displaces BRD4 and other BET proteins from chromatin at the c-MYC regulatory regions.[9][10] The dissociation of this essential co-activator complex from the c-MYC gene leads to a rapid and potent suppression of its transcription.[1][12] The subsequent decrease in c-MYC protein levels results in cell cycle arrest, cellular senescence, and apoptosis in c-MYC-dependent cancer cells.[2][12]

Quantitative Data on the Efficacy of Birabresib

The following tables summarize the in vitro efficacy of Birabresib in various cancer cell lines, highlighting its impact on cell proliferation and c-MYC expression.

Table 1: In Vitro Anti-proliferative Activity of Birabresib in Hematological Malignancies

| Cell Line | Cancer Type | IC50 (nM) |

| MOLM-13 | Acute Myeloid Leukemia (AML) | 120 |

| MV4-11 | Acute Myeloid Leukemia (AML) | 30 |

| HL-60 | Acute Promyelocytic Leukemia | 130 |

| JURKAT | T-cell Acute Lymphoblastic Leukemia (T-ALL) | 260 |

| RS4;11 | B-cell Acute Lymphoblastic Leukemia (B-ALL) | 130 |

| NALM-6 | B-cell Acute Lymphoblastic Leukemia (B-ALL) | 110 |

Data compiled from Coudé et al., Oncotarget, 2015.

Table 2: Effect of Birabresib (500 nM) on c-MYC mRNA Expression in Leukemia Cell Lines

| Cell Line | Cancer Type | Time Point | % Decrease in c-MYC mRNA (relative to control) |

| OCI-AML3 | Acute Myeloid Leukemia (AML) | 4h | ~50% |

| OCI-AML3 | Acute Myeloid Leukemia (AML) | 24h | ~75% |

| JURKAT | T-cell Acute Lymphoblastic Leukemia (T-ALL) | 4h | ~40% |

| JURKAT | T-cell Acute Lymphoblastic Leukemia (T-ALL) | 24h | ~60% |

Data estimated from graphical representations in Coudé et al., Oncotarget, 2015.[13]

Table 3: Binding Affinity of Birabresib to BET Bromodomains

| BET Protein | Assay Type | IC50 (nM) |

| BRD2 | TR-FRET | 112 |

| BRD3 | TR-FRET | 92 |

| BRD4 | TR-FRET | 108 |

Data from Noel et al., Mol Cancer Ther, 2013, as cited in Selleck Chemicals product information.

Experimental Protocols

Quantification of c-MYC mRNA Expression by RT-qPCR

This protocol outlines the steps for measuring changes in c-MYC mRNA levels in cancer cells following treatment with this compound.

Materials:

-

Cancer cell line of interest

-

This compound

-

Cell culture medium and supplements

-

Phosphate-buffered saline (PBS)

-

RNA extraction kit (e.g., RNeasy Kit, Qiagen)

-

cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)

-

qPCR master mix (e.g., SYBR Green Master Mix)

-

qPCR primers for c-MYC and a housekeeping gene (e.g., GAPDH, ACTB)

-

Real-time PCR instrument

Procedure:

-

Cell Culture and Treatment: Seed cells at an appropriate density and allow them to adhere overnight. Treat cells with various concentrations of this compound or vehicle control (DMSO) for the desired time points (e.g., 4, 8, 24 hours).

-

RNA Extraction: Harvest cells and extract total RNA using a commercial kit according to the manufacturer's instructions. Quantify the RNA concentration and assess its purity (A260/A280 ratio).

-

cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a cDNA synthesis kit.

-

qPCR Reaction Setup: Prepare the qPCR reaction mix containing the qPCR master mix, forward and reverse primers for c-MYC or the housekeeping gene, and the synthesized cDNA.

-

Real-Time PCR: Perform the qPCR reaction using a real-time PCR instrument. A typical thermal cycling profile includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

-

Data Analysis: Analyze the qPCR data using the comparative Ct (ΔΔCt) method to determine the relative fold change in c-MYC mRNA expression, normalized to the housekeeping gene and the vehicle-treated control.

Analysis of BRD4 Occupancy at the c-MYC Locus by Chromatin Immunoprecipitation (ChIP)-seq

This protocol details the procedure for identifying the genomic regions where BRD4 binds and assessing the displacement of BRD4 from these sites upon treatment with this compound.

Materials:

-

Cancer cell line of interest

-

This compound

-

Formaldehyde (for cross-linking)

-

Glycine

-

Cell lysis and chromatin shearing buffers

-

Sonicator or micrococcal nuclease

-

ChIP-grade anti-BRD4 antibody and control IgG

-

Protein A/G magnetic beads

-

Wash buffers

-

Elution buffer

-

RNase A and Proteinase K

-

DNA purification kit

-

Reagents for next-generation sequencing library preparation

Procedure:

-

Cell Treatment and Cross-linking: Treat cells with this compound or vehicle control. Cross-link proteins to DNA by adding formaldehyde directly to the culture medium. Quench the reaction with glycine.

-

Cell Lysis and Chromatin Shearing: Harvest and lyse the cells to isolate nuclei. Shear the chromatin into fragments of 200-500 bp using sonication or enzymatic digestion.

-

Immunoprecipitation: Pre-clear the chromatin with protein A/G beads. Incubate the chromatin with an anti-BRD4 antibody or a control IgG overnight. Capture the antibody-chromatin complexes with protein A/G beads.

-

Washing and Elution: Wash the beads to remove non-specifically bound proteins. Elute the immunoprecipitated chromatin from the beads.

-

Reverse Cross-linking and DNA Purification: Reverse the protein-DNA cross-links by heating. Treat with RNase A and Proteinase K to remove RNA and protein, respectively. Purify the DNA.

-

Library Preparation and Sequencing: Prepare a DNA library from the immunoprecipitated DNA and an input control sample for next-generation sequencing.

-

Data Analysis: Analyze the sequencing data to identify BRD4 binding peaks and determine the differential binding of BRD4 at specific genomic loci, such as the c-MYC promoter and enhancer regions, between this compound-treated and control samples.

Visualizing the Molecular Interactions and Experimental Processes

Signaling Pathway of BET-mediated c-MYC Transcription and its Inhibition by this compound

Caption: Mechanism of this compound in c-MYC transcription.

Experimental Workflow for RT-qPCR Analysis of c-MYC Expression

Caption: Workflow for RT-qPCR analysis of c-MYC.

Experimental Workflow for ChIP-seq Analysis of BRD4 Occupancy

Caption: Workflow for ChIP-seq analysis of BRD4.

Conclusion

This compound represents a promising therapeutic agent that targets a fundamental mechanism of oncogene addiction in a wide range of cancers. By effectively inhibiting the function of BET proteins, particularly BRD4, this compound potently downregulates the transcription of the master regulator c-MYC. This guide provides a comprehensive overview of the mechanism of action, quantitative data, and essential experimental protocols to aid researchers in further investigating the role of this compound and other BET inhibitors in cancer therapy. The provided diagrams offer a clear visual representation of the complex biological processes and experimental workflows involved in this area of research. Further investigation into the nuances of BET protein function and the development of next-generation inhibitors will continue to be a critical focus in oncology drug discovery.

References

- 1. selleckchem.com [selleckchem.com]

- 2. BET inhibitor OTX015 targets BRD2 and BRD4 and decreases c-MYC in acute leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. (6S)-4-(4-Chlorophenyl)-N-(4-hydroxyphenyl)-2,3,9-trimethyl-6H-thieno(3,2-f)(1,2,4)triazolo(4,3-a)(1,4)diazepine-6-acetamide | C25H22ClN5O2S | CID 9936746 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. BRD4 and MYC: Power couple in Transcription and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. BET inhibitor OTX015 targets BRD2 and BRD4 and decreases c-MYC in acute leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Dose-dependent regulation of target gene expression and cell proliferation by c-Myc levels - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The MYC enhancer-ome: Long-range transcriptional regulation of MYC - PMC [pmc.ncbi.nlm.nih.gov]

- 8. BRD4 and MYC: power couple in transcription and disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. tandfonline.com [tandfonline.com]

- 11. Compensatory induction of MYC expression by sustained CDK9 inhibition via a BRD4-dependent mechanism | eLife [elifesciences.org]

- 12. BET bromodomain inhibition as a therapeutic strategy to target c-Myc - PMC [pmc.ncbi.nlm.nih.gov]

- 13. oncotarget.com [oncotarget.com]

- 14. BET inhibition revealed varying MYC dependency mechanisms independent of gene alterations in aggressive B-cell lymphomas - PMC [pmc.ncbi.nlm.nih.gov]

(R)-Birabresib and Its Impact on Cell Cycle Progression: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Birabresib (also known as OTX015 or MK-8628) is a potent and selective small-molecule inhibitor of the Bromodomain and Extra-Terminal domain (BET) family of proteins, specifically targeting BRD2, BRD3, and BRD4.[1][2] These proteins are epigenetic readers that play a crucial role in regulating gene transcription.[3] By competitively binding to the acetyl-lysine recognition pockets of BET proteins, Birabresib disrupts their ability to interact with acetylated histones, leading to the modulation of gene expression.[1][3] This mechanism is particularly effective in downregulating the transcription of key oncogenes involved in cell proliferation and survival, most notably c-MYC.[4] Consequently, Birabresib has demonstrated significant preclinical and clinical activity against various hematologic malignancies and solid tumors, primarily by inducing cell cycle arrest and apoptosis.[1][5] This document provides an in-depth technical guide on the core mechanism by which this compound affects cell cycle progression, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Core Mechanism: Inhibition of BET-Mediated Transcription

The primary mechanism through which Birabresib exerts its effect on the cell cycle is by disrupting BET protein function, particularly BRD4.[6] BRD4 is essential for the transcriptional activation of numerous genes that drive cell cycle progression. It binds to acetylated histones at enhancer and promoter regions and recruits the Positive Transcription Elongation Factor b (P-TEFb) complex.[6][7] This recruitment is critical for phosphorylating RNA Polymerase II, which releases it from a paused state and allows for productive transcriptional elongation.

Birabresib treatment prevents BRD4 from binding to chromatin, thereby inhibiting the transcription of its target genes. Among the most critical BRD4 targets is the MYC oncogene.[8] The c-MYC protein is a master transcriptional regulator that controls the expression of a vast network of genes required for cell growth and proliferation, including cyclins (e.g., Cyclin D), cyclin-dependent kinases (CDKs), and E2F transcription factors, while also repressing CDK inhibitors like p21 and p27.[9] By suppressing MYC transcription, Birabresib effectively removes a key driver of cell cycle progression, leading to a halt in the G1 phase.[8][10][11]

Quantitative Data on Cell Cycle Arrest

Treatment of cancer cell lines with BET inhibitors like Birabresib consistently results in a significant accumulation of cells in the G0/G1 phase of the cell cycle, with a corresponding decrease in the S and G2/M phase populations.[12][13] This effect is a direct consequence of the downregulation of c-MYC and other E2F-dependent genes required for S-phase entry.[10] The table below summarizes representative data from studies on BET inhibitors in sensitive leukemia cell lines.

| Cell Line | Treatment (BET Inhibitor) | Concentration | Duration (hr) | % Cells in G0/G1 | % Cells in S | % Cells in G2/M | Reference |

| MV4;11 | JQ1 | 500 nM | 48 | ~75% | ~15% | ~10% | [12] |

| HL60 | OTX015 (Birabresib) | 500 nM | 48 | Increased | Decreased | Decreased | [13] |

| K562 | OTX015 (Birabresib) | 500 nM | 48 | No Significant Change | No Significant Change | No Significant Change | [13] |

| Kasumi-1 | JQ1 | 250 nM | 24-72 | Increased | Decreased | Decreased | [10] |

Note: The study on HL60 and K562 cells demonstrated that sensitivity to Birabresib correlates with the induction of G1 arrest. Resistant lines like K562 showed minimal changes in cell cycle distribution.[13]

Experimental Protocols

The following are detailed methodologies for key experiments used to assess the effect of this compound on cell cycle progression.

Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry

This protocol is used to determine the distribution of cells in the G0/G1, S, and G2/M phases based on DNA content.[14][15]

Materials:

-

Phosphate-Buffered Saline (PBS)

-

70% Ethanol, ice-cold

-

Propidium Iodide (PI) Staining Solution (50 µg/mL PI, 100 µg/mL RNase A, 0.1% Triton X-100 in PBS)

-

Flow cytometer

Procedure:

-

Cell Treatment: Plate cells at an appropriate density and treat with desired concentrations of this compound or vehicle control (e.g., DMSO) for the specified duration (e.g., 24, 48, 72 hours).

-

Cell Harvest:

-

For suspension cells, collect by centrifugation at 300 x g for 5 minutes.

-

For adherent cells, aspirate media, wash with PBS, and detach using trypsin-EDTA. Neutralize trypsin, then collect by centrifugation.

-

-

Fixation:

-

Wash the cell pellet once with cold PBS and centrifuge.

-

Resuspend the pellet in ~500 µL of cold PBS.

-

While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension for fixation.

-

Incubate at 4°C for at least 2 hours (or overnight).

-

-

Staining:

-

Centrifuge the fixed cells at 800 x g for 5 minutes to remove the ethanol.

-

Wash the cell pellet once with PBS.

-

Resuspend the pellet in 500 µL of PI Staining Solution.

-

Incubate at room temperature for 30 minutes in the dark.

-

-

Data Acquisition:

-

Analyze the samples on a flow cytometer, exciting the PI at 488 nm and collecting the fluorescence emission at ~617 nm.

-

Collect data for at least 10,000 events per sample.

-

Use a linear scale for the DNA content histogram to properly resolve the G0/G1 and G2/M peaks.

-

-

Data Analysis: Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to deconvolute the DNA content histogram and quantify the percentage of cells in each phase of the cell cycle.

Analysis of DNA Synthesis by BrdU Incorporation Assay

This method provides a more direct measure of proliferative cells by detecting active DNA synthesis (S-phase).[16][17]

Materials:

-

5-bromo-2'-deoxyuridine (BrdU) labeling solution (10 µM)

-

Reagents from a commercial BrdU Flow Kit (containing fixation/permeabilization buffers, DNase, anti-BrdU antibody, and a total DNA stain like 7-AAD or PI).

Procedure:

-

Cell Treatment: Treat cells with this compound as described above.

-

BrdU Pulse: Add BrdU labeling solution to the cell culture medium to a final concentration of 10 µM. Incubate for 1-2 hours at 37°C.

-

Harvest and Fixation: Harvest the cells and fix them using a fixation/permeabilization buffer as per the kit manufacturer's instructions.

-

DNA Denaturation: Treat the fixed cells with a DNase solution to expose the incorporated BrdU. This step is crucial for allowing the anti-BrdU antibody to access its epitope.

-

Antibody Staining: Incubate the cells with a fluorescently-labeled anti-BrdU antibody (e.g., FITC-conjugated).

-

Total DNA Staining: Resuspend the cells in a solution containing a total DNA stain (e.g., 7-AAD or PI).

-

Data Acquisition and Analysis: Analyze by flow cytometry. Create a bivariate plot of anti-BrdU fluorescence (y-axis) versus total DNA content (x-axis) to distinguish between G0/G1 (BrdU-negative, 2N DNA), S (BrdU-positive), and G2/M (BrdU-negative, 4N DNA) phases.[16]

Western Blotting for Cell Cycle Regulatory Proteins

This technique is used to measure changes in the protein levels of key cell cycle regulators following Birabresib treatment.

Materials:

-

RIPA Lysis Buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels, running and transfer buffers

-

PVDF membrane

-

Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-c-MYC, anti-Cyclin D1, anti-p21, anti-p27, anti-phospho-Rb, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced Chemiluminescence (ECL) substrate

Procedure:

-

Protein Extraction: Treat cells with this compound, harvest, and lyse in RIPA buffer.

-

Quantification: Determine protein concentration using the BCA assay.

-

Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.

-

Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking and Antibody Incubation:

-

Block the membrane for 1 hour at room temperature.

-

Incubate with primary antibody overnight at 4°C.

-

Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system. Use a loading control like β-actin to ensure equal protein loading.

Conclusion

This compound effectively halts cell cycle progression by inhibiting the transcriptional activity of BET proteins. This action leads to the potent downregulation of the MYC oncogene, a critical regulator of cell proliferation. The subsequent reduction in c-MYC protein disrupts the expression of downstream targets essential for the G1-to-S phase transition, resulting in a robust G1 cell cycle arrest in sensitive cancer cell types.[8][10] This mechanism underscores the therapeutic rationale for using Birabresib and other BET inhibitors in the treatment of MYC-driven malignancies. The experimental protocols detailed herein provide a comprehensive framework for researchers to investigate and quantify these effects in various preclinical models.

References

- 1. Birabresib - Wikipedia [en.wikipedia.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Facebook [cancer.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. Phase Ib Trial With Birabresib, a Small-Molecule Inhibitor of Bromodomain and Extraterminal Proteins, in Patients With Selected Advanced Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. RAPID resistance to BET inhibitors is mediated by FGFR1 in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. go.drugbank.com [go.drugbank.com]

- 8. BET bromodomain inhibition as a therapeutic strategy to target c-Myc - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. BET Inhibitors Reduce Cell Size and Induce Reversible Cell Cycle Arrest in AML - PMC [pmc.ncbi.nlm.nih.gov]

- 11. BET inhibitors reduce cell size and induce reversible cell cycle arrest in AML - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. cancer.wisc.edu [cancer.wisc.edu]

- 15. Flow cytometry with PI staining | Abcam [abcam.com]

- 16. bdbiosciences.com [bdbiosciences.com]

- 17. bio-rad-antibodies.com [bio-rad-antibodies.com]

Structural Analysis of (R)-Birabresib Binding to BRD4: A Technical Guide

Affiliation: Google Research

Abstract

This technical guide provides an in-depth examination of the structural and biophysical interactions between (R)-Birabresib (also known as OTX015 or MK-8628) and the Bromodomain-containing protein 4 (BRD4). BRD4, a member of the Bromodomain and Extra-Terminal domain (BET) family of proteins, is a critical epigenetic reader that regulates gene transcription and is a prominent target in oncology.[1][2][3] this compound is a potent, orally bioavailable small molecule inhibitor that targets the bromodomains of BET proteins, preventing their interaction with acetylated histones and thereby downregulating the expression of key oncogenes such as c-MYC.[4][5][6] This document details the mechanism of action, summarizes quantitative binding data, presents detailed experimental protocols for characterizing this interaction, and provides structural insights into the binding mode. It is intended for researchers, scientists, and drug development professionals working in the fields of epigenetics and oncology.

Introduction: BRD4 as a Therapeutic Target

The BET family of proteins, comprising BRD2, BRD3, BRD4, and the testis-specific BRDT, are characterized by the presence of two N-terminal tandem bromodomains (BD1 and BD2) and an extra-terminal (ET) domain.[2][7] These bromodomains function as "readers" of the epigenetic code by specifically recognizing and binding to acetylated lysine residues on histone tails.[1][8] BRD4 is particularly crucial for transcriptional regulation, acting as a scaffold to recruit the Positive Transcription Elongation Factor b (P-TEFb) complex to chromatin.[9] This action phosphorylates RNA Polymerase II, stimulating transcriptional elongation of target genes, many of which are involved in cell proliferation, survival, and oncogenesis, including the MYC proto-oncogene.[4][5][9] Dysregulation of BRD4 activity is implicated in various cancers, making it a compelling therapeutic target.[1]

Birabresib is a potent and selective inhibitor of the BET family proteins BRD2, BRD3, and BRD4.[4][5][6] By competitively binding to the acetyl-lysine binding pockets of the bromodomains, Birabresib displaces BRD4 from chromatin, leading to the suppression of target gene expression and subsequent anti-proliferative effects in cancer cells.[4][5]

Mechanism of Action and Signaling Pathway

Birabresib functions as a competitive inhibitor at the acetyl-lysine binding site within the bromodomains of BRD4. The core mechanism involves the following steps:

-

Binding: this compound occupies the hydrophobic pocket of BRD4's bromodomains (BD1 and BD2), where acetylated lysine residues would normally bind.

-

Displacement: This binding event physically prevents the association of BRD4 with acetylated histones on chromatin.

-

Inhibition of Transcriptional Elongation: The failure to recruit BRD4 to chromatin prevents the subsequent recruitment and activation of the P-TEFb complex.

-

Gene Suppression: Without active P-TEFb, RNA Polymerase II is not efficiently phosphorylated, leading to a halt in transcriptional elongation and the downregulation of key target genes like c-MYC.[4][9]

-

Anti-Tumor Effect: The suppression of oncogenic drivers like c-MYC induces cell cycle arrest, apoptosis, and an overall inhibition of tumor cell growth.[3][4][10]

dot

Caption: BRD4 signaling pathway and the inhibitory mechanism of this compound.

Quantitative Binding Data

The binding affinity of Birabresib for BRD4 has been characterized using various biochemical and cell-free assays. The data below is compiled from multiple sources to provide a comprehensive overview.

| Compound | Target Domain(s) | Assay Type | Parameter | Value (nM) | Reference |

| Birabresib (OTX015) | BRD2 | TR-FRET | IC50 | 92 - 112 | [6][11] |

| Birabresib (OTX015) | BRD3 | TR-FRET | IC50 | 92 - 112 | [6][11] |

| Birabresib (OTX015) | BRD4 | TR-FRET | IC50 | 92 - 112 | [6][11] |

| Birabresib (OTX015) | BRD2 | Cell-free | EC50 | 10 - 19 | [11] |

| Birabresib (OTX015) | BRD3 | Cell-free | EC50 | 10 - 19 | [11] |

| Birabresib (OTX015) | BRD4 | Cell-free | EC50 | 10 - 19 | [11] |

| Birabresib (OTX015) | BRD4 BD2 | Fluorescence Polarization | Ki | 6 | [11] |

Note: IC50 (Half-maximal inhibitory concentration) and EC50 (Half-maximal effective concentration) values represent the concentration of the inhibitor required to achieve 50% of the maximal effect in a given assay. Ki (Inhibition constant) is an indicator of the binding affinity of an inhibitor.

Structural Analysis of the Binding Interaction

While a crystal structure specifically for the (R)-enantiomer of Birabresib in complex with BRD4 may not be publicly available, extensive crystallographic studies of BRD4 with other potent inhibitors reveal a highly conserved binding mode.[12][13][14] The binding pocket of BRD4's bromodomains is a deep, hydrophobic cavity.

Key interactions typically observed for inhibitors like Birabresib include:

-

Hydrogen Bonding: A critical hydrogen bond is formed between the inhibitor and the side chain of a conserved asparagine residue (Asn140 in BD1).[3][15] This interaction mimics the binding of the acetyl-lysine moiety.

-

Water-Mediated Interactions: A network of highly conserved water molecules is found at the base of the binding pocket.[13] Potent inhibitors often displace some of these water molecules while forming hydrogen bonds with others, contributing significantly to binding affinity.

-

Hydrophobic Interactions: The inhibitor forms extensive van der Waals contacts with a shelf of hydrophobic residues, including the conserved "WPF" shelf (Trp81, Pro82, Phe83 in BD1), which contributes to the stability of the complex.[3]

The thienotriazolodiazepine core of Birabresib is well-suited to fit within this pocket, positioning its functional groups to make these key interactions, thus ensuring high-affinity binding and potent inhibition.

Experimental Protocols

Characterizing the binding of an inhibitor like this compound to BRD4 involves a suite of biophysical and biochemical assays. Below are detailed protocols for key methodologies.

General Experimental Workflow

The characterization of a BRD4 inhibitor typically follows a tiered approach, starting with high-throughput screening and progressing to detailed biophysical and cellular characterization.

dot

Caption: General experimental workflow for the characterization of a BRD4 inhibitor.

Protocol 1: AlphaScreen Inhibition Assay

-

Principle: The AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) technology is a bead-based assay that measures the disruption of the interaction between a biotinylated histone H4 peptide and a GST-tagged BRD4 bromodomain.[1][9] When in proximity, donor and acceptor beads generate a chemiluminescent signal. An inhibitor disrupts this interaction, leading to a decrease in signal.

-

Materials:

-

GST-tagged BRD4(BD1) or BRD4(BD2) protein.

-

Biotinylated histone H4 peptide (acetylated).

-

Streptavidin-coated Donor beads and Glutathione-coated Acceptor beads.

-

This compound and control compounds (e.g., (+)-JQ1).

-

Assay Buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4).

-

384-well white opaque microplates.

-

-

Procedure:

-

Prepare serial dilutions of this compound in DMSO, followed by dilution in Assay Buffer.

-

In a 384-well plate, add 5 µL of the diluted test compound or vehicle (DMSO) control.[9]

-

Add 5 µL of a solution containing the biotinylated histone peptide and GST-tagged BRD4 protein.[9]

-

Incubate the plate at room temperature for 30 minutes with gentle shaking.[9]

-

In subdued light, add 5 µL of Glutathione Acceptor beads to each well, followed by 5 µL of Streptavidin-Donor beads.[9]

-

Seal the plate, protect it from light, and incubate for 1-2 hours at room temperature.[9]

-

Read the plate on an AlphaScreen-compatible plate reader (excitation at 680 nm, emission at 520-620 nm).

-

-

Data Analysis: Calculate the percentage of inhibition relative to controls. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Protocol 2: Isothermal Titration Calorimetry (ITC)

-

Principle: ITC directly measures the heat released or absorbed during a binding event.[16][17][18][19] It is the gold standard for determining the thermodynamic parameters of an interaction, including the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).

-

Materials:

-

Purified, concentrated BRD4(BD1) or BRD4(BD2) protein.

-

This compound stock solution.

-

ITC Buffer (e.g., PBS or HEPES, pH 7.4), degassed.

-

Isothermal Titration Calorimeter.

-

-

Procedure:

-

Prepare the BRD4 protein solution (e.g., 20-50 µM) in the ITC buffer and load it into the sample cell.

-

Prepare the this compound solution (e.g., 200-500 µM, approximately 10-fold higher concentration than the protein) in the identical buffer and load it into the injection syringe. A reverse titration can also be performed.[20]

-

Set the experimental parameters (temperature, stirring speed, injection volume, and spacing).

-

Perform an initial injection (typically smaller volume) to be discarded during analysis, followed by a series of (e.g., 19-25) subsequent injections.

-

The instrument measures the differential power required to maintain zero temperature difference between the sample and reference cells, yielding a thermogram.

-

-

Data Analysis: Integrate the peaks of the thermogram to obtain the heat change per injection. Plot this heat change against the molar ratio of ligand to protein. Fit the resulting binding isotherm to a suitable binding model (e.g., a single-site model) to calculate Kd, n, ΔH, and ΔS.

Protocol 3: Cell Viability Assay (MTT)

-

Principle: This assay assesses the downstream effect of BRD4 inhibition on cell proliferation. The MTT assay is a colorimetric assay that measures cellular metabolic activity as an indicator of cell viability.

-

Materials:

-

Cancer cell line sensitive to BET inhibition (e.g., MV-4-11 acute myeloid leukemia cells).

-

Complete cell culture medium.

-

This compound stock solution.

-

MTT solution (5 mg/mL in PBS).

-

DMSO.

-

96-well clear plates.

-

-

Procedure:

-

Seed cells into a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours.[21]

-

Prepare serial dilutions of this compound in complete medium.

-

Remove the old medium and add 100 µL of the medium containing the test compound or vehicle control (DMSO).[21]

-

Incubate the plate for 48 to 72 hours at 37°C in a humidified CO2 incubator.[9]

-

Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.[9]

-

Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.[9]

-

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the GI50/IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.

Conclusion

This compound is a well-characterized, potent inhibitor of the BRD4 bromodomains. Its mechanism of action, involving the competitive displacement of BRD4 from acetylated chromatin, is supported by robust quantitative binding data from a variety of biophysical assays. Structural studies of related inhibitors have elucidated the key molecular interactions within the acetyl-lysine binding pocket that are responsible for its high affinity. The detailed experimental protocols provided herein offer a comprehensive framework for researchers to further investigate the interaction of this compound and other novel inhibitors with BRD4, facilitating the continued development of this important class of epigenetic therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. Discovery, X‑ray Crystallography, and Anti-inflammatory Activity of Bromodomain-containing Protein 4 (BRD4) BD1 Inhibitors Targeting a Distinct New Binding Site - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Drug Discovery Targeting Bromodomain-Containing Protein 4 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Facebook [cancer.gov]

- 5. Birabresib - Wikipedia [en.wikipedia.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Bromodomain and Extra-Terminal (BET) Domain Protein Inhibitors for Solid Tumor Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Affinity Map of Bromodomain Protein 4 (BRD4) Interactions with the Histone H4 Tail and the Small Molecule Inhibitor JQ1 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. selleckchem.com [selleckchem.com]

- 12. chemrxiv.org [chemrxiv.org]

- 13. chemrxiv.org [chemrxiv.org]

- 14. Discovery of novel BRD4 inhibitors by high-throughput screening, crystallography, and cell-based assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Isothermal Titration Calorimetry Analysis of a Cooperative Riboswitch Using an Interdependent-Sites Binding Model: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 17. Isothermal titration calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Isothermal Titration Calorimetry Analysis of a Cooperative Riboswitch Using an Interdependent-Sites Binding Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. The use of isothermal titration calorimetry to unravel chemotactic signalling mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols for (R)-Birabresib in In Vitro Cell Culture

For Researchers, Scientists, and Drug Development Professionals

(R)-Birabresib , also known as OTX-015 or MK-8628, is a potent and selective small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, specifically targeting BRD2, BRD3, and BRD4.[1][2] By binding to the acetyl-lysine recognition pockets of these proteins, this compound disrupts their function as epigenetic readers, leading to the downregulation of key oncogenes, most notably c-MYC.[1][2] This inhibitory action results in cell cycle arrest and apoptosis in various cancer cell lines, making it a compound of significant interest in oncology research.[3] These application notes provide detailed protocols for utilizing this compound in in vitro cell culture experiments.

Quantitative Data Summary

The effective concentration of this compound can vary depending on the cell line and the specific assay. Below is a summary of reported concentrations and inhibitory values.

| Parameter | Cell Line(s) | Concentration Range | Notes |

| GI50 (Growth Inhibition 50) | Various human cancer cell lines | 60 - 200 nM | Represents the concentration causing 50% inhibition of cell growth.[4] |

| IC50 (Inhibitory Concentration 50) | Cell-free assays for BRD2, BRD3, BRD4 | 92 - 112 nM | Concentration required to inhibit 50% of the binding of BET proteins to acetylated histones.[3][5] |

| EC50 (Half Maximal Effective Concentration) | Cell-free assays for BRD2, BRD3, BRD4 | 10 - 19 nM | Concentration that provokes a response halfway between the baseline and maximum effect.[4] |

| Working Concentration (Mechanism of Action Studies) | Acute Myeloid Leukemia (AML) and Acute Lymphoblastic Leukemia (ALL) cell lines | 500 nM | Effective for observing downstream effects like c-MYC downregulation via Western Blot after 24-72 hours.[3] |

| Working Concentration (Proliferation Assays) | Various human tumor cells | Up to 2 µM | A broader range is often used for cell viability and proliferation assays with an incubation time of 72 hours.[4] |

Signaling Pathway

This compound functions by inhibiting the interaction between BET proteins (primarily BRD2 and BRD4) and acetylated histones on the chromatin. This prevents the recruitment of the transcriptional machinery required for the expression of key oncogenes, including c-MYC. The downregulation of c-MYC leads to several downstream effects, including cell cycle arrest and the induction of apoptosis.

Caption: this compound signaling pathway.

Experimental Protocols

Cell Viability Assay (MTT-Based)

This protocol is for determining the effect of this compound on the viability and proliferation of adherent cancer cells in a 96-well format.

Materials:

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Complete cell culture medium

-

96-well flat-bottom tissue culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

-

Multichannel pipette

-

Plate reader capable of measuring absorbance at 570 nm

Protocol:

-

Cell Seeding:

-

Trypsinize and count cells.

-

Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in complete medium. A typical starting range is 1 nM to 2 µM.

-

Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.

-